8-碘喹啉

描述

8-Iodoquinoline is a chemical compound with the molecular formula C9H6IN. It has a molecular weight of 255.05 g/mol . The compound is also known by other names such as Quinoline, 8-iodo-, 8-Iodo quinoline, and MFCD08062396 .

Molecular Structure Analysis

The 8-Iodoquinolinium ion is almost planar . The C8—I1 bond length is 2.110 (3) Å and C9—C8—I1 angle is 121.09 (19) ° .Chemical Reactions Analysis

While specific chemical reactions involving 8-Iodoquinoline are not detailed in the search results, it’s worth noting that compounds containing the 8-Hydroxyquinoline (8-HQ) moiety are susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .Physical and Chemical Properties Analysis

8-Iodoquinoline is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature between 0-10°C . It is sensitive to air and heat .科学研究应用

抗菌活性

8-碘喹啉衍生物因其抗菌特性而受到关注。 Al-Matarneh 等人的一项研究 研究了含碘原子的羧基喹啉衍生物库。这些化合物是通过一锅三组分法合成的。研究发现,这些衍生物对表皮葡萄球菌、肺炎克雷伯菌和近平滑假丝酵母等细菌表现出良好的抗菌活性。此外,他们还研究了这些化合物对微生物粘附的影响,这对生物膜的形成至关重要。

光疗效果

研究了源自碘喹啉和苯并噻唑的不对称方酸菁染料的光物理化学性质和体外光疗效果 。这些染料显示出作为光动力疗法 (PDT) 光敏剂的潜力。它们的吸收和发射特性使其适合靶向癌症治疗。

无金属喹啉合成

8-碘喹啉可以作为喹啉合成的前体。研究人员已经开发出无金属的喹啉形成策略,包括环异构化反应。 例如,Ghorai 等人 证明了使用二甲基亚砜 (DMSO) 作为氧化剂的无金属方法。该方法为传统的钯催化方法提供了一种替代方案。

安全和危害

未来方向

Compounds containing the 8-Hydroxyquinoline (8-HQ) moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

作用机制

Target of Action

8-Iodoquinoline, a derivative of quinoline, primarily targets Entamoeba histolytica , a protozoan parasite responsible for amebiasis . It is active against both the trophozoite and encysted forms of the parasite .

Mode of Action

It is known to act primarily in the intestinal lumen as a luminal or contact amebicide . The elimination of the cyst form probably results from the destruction of the trophozoites .

Biochemical Pathways

Quinoline and its derivatives are known to interfere with dna synthesis in bacteria by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes .

Pharmacokinetics

8-Iodoquinoline is poorly absorbed from the gastrointestinal tract, with the majority of an oral dose being excreted in feces . Some systemic absorption may occur, as increased blood concentrations of iodine have been reported . It is administered orally after a meal, and the tablets may be crushed and mixed with applesauce or chocolate syrup for easier administration .

Result of Action

The primary result of 8-Iodoquinoline’s action is the elimination of Entamoeba histolytica from the intestinal lumen, thereby treating amebiasis . It is also used in the treatment of other infections caused by various protozoa .

生化分析

Cellular Effects

Some quinoline derivatives have been found to exhibit photocytotoxicity against certain cell lines .

Molecular Mechanism

The molecular mechanism of action of 8-Iodoquinoline is not well-defined. It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Some quinoline derivatives have been found to have moderate light stability

Transport and Distribution

Future studies should aim to identify any transporters or binding proteins that it interacts with, and any effects it may have on its localization or accumulation .

属性

IUPAC Name |

8-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEGSKDGFBFMFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590477 | |

| Record name | 8-Iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-47-9 | |

| Record name | 8-Iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-iodoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

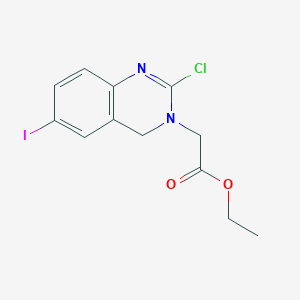

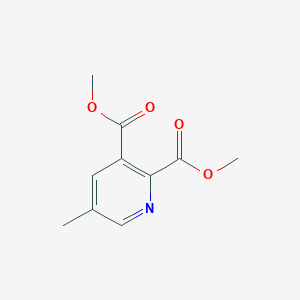

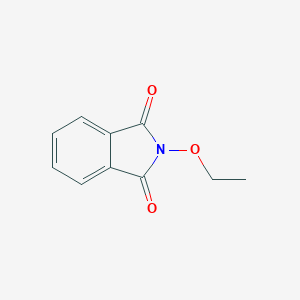

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the coordination behavior of 8-Iodoquinoline compared to other quinoline derivatives?

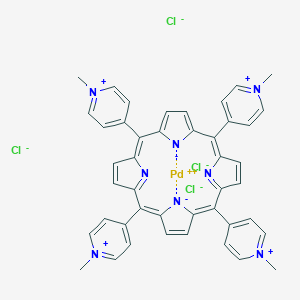

A1: Unlike many quinoline derivatives that coordinate to metals solely through the nitrogen atom, 8-Iodoquinoline exhibits bidentate behavior. This means it can bind to metal ions through both the nitrogen atom and the iodine atom. This unique characteristic has been observed in reactions with various metal salts, including those of copper, silver, palladium, and mercury. [] This dual coordination mode can potentially lead to the formation of complexes with distinct geometries and properties compared to those formed by monodentate ligands.

Q2: How does the structure of 8-Iodoquinoline influence its interactions with water molecules?

A2: In its protonated form, 8-Iodoquinolinium, the molecule exhibits a planar structure. This planar structure allows for efficient packing of the molecules via π-π stacking interactions. Additionally, the protonated nitrogen atom acts as a hydrogen bond donor, interacting with water molecules. These water molecules further interact with chloride ions, forming hydrogen-bonded chains that extend along a specific crystallographic axis. [] This intricate network of interactions highlights the role of both molecular structure and intermolecular forces in determining the solid-state arrangement of 8-Iodoquinoline.

Q3: Has 8-Iodoquinoline been explored for its potential in organometallic chemistry?

A3: Yes, 8-Iodoquinoline serves as a precursor for synthesizing 8-(dimesitylboryl)quinoline, an intriguing molecule in organometallic chemistry. [] This derivative, containing both a Lewis acidic boron center and a Lewis basic nitrogen, displays ambiphilic behavior. This property makes it capable of activating small molecules like water, leading to unique reactivity patterns. Additionally, it can coordinate to transition metals like copper, silver, and palladium, forming complexes with diverse structures and potential applications in catalysis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy-](/img/structure/B173072.png)

![[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid](/img/structure/B173085.png)

![1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B173096.png)

![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B173098.png)